2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (which is a portion of the molecule that resembles benzene) with a fluorine atom and a methyl group attached. This is connected to a dioxaborolane ring, which includes two oxygen atoms and a boron atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound has been used in synthesizing derivatives with inhibitory activity against serine proteases, including thrombin. These derivatives were studied in solid state and solution, displaying weak N–B coordination (Spencer et al., 2002).
Structural and DFT Studies : The compound has been part of studies involving boric acid ester intermediates with benzene rings. Its molecular structures have been confirmed by various spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Application in Polymer Synthesis
Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been instrumental in synthesizing novel stilbene derivatives. These derivatives have potential applications in the synthesis of conjugated polyenes for new materials in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Suzuki-Miyaura Coupling Polymerization : It played a key role in the polymerization process yielding poly(3-hexylthiophene) with a narrow molecular weight distribution and near-perfect head-to-tail regioregularity. This process is significant for the production of high-quality polymeric materials (Yokozawa et al., 2011).
Advanced Material Development
Bright Fluorescence Emission-Tuned Nanoparticles : This compound has been used in the development of heterodifunctional polyfluorenes, crucial for creating stable nanoparticles with bright fluorescence emission. These nanoparticles have applications in various fields, including bioimaging and material sciences (Fischer et al., 2013).
Detection of Hydrogen Peroxide in Living Cells : A derivative of this compound has been developed for sensitive and selective detection of hydrogen peroxide in living cells, showcasing its application in biological studies and healthcare (Nie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBIIDZQZBLHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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